5-cyclohexyl-5-methylimidazolidine-2,4-dione molecular weight and formula
5-cyclohexyl-5-methylimidazolidine-2,4-dione molecular weight and formula
Executive Summary
5-Cyclohexyl-5-methylimidazolidine-2,4-dione (also known as 5-cyclohexyl-5-methylhydantoin) is a 5,5-disubstituted hydantoin derivative.[1][2][3][4][5] Structurally, it consists of an imidazolidine-2,4-dione core substituted at the C5 position with both a methyl group and a cyclohexyl ring.[2][6]
This compound is of significant interest in medicinal chemistry as a structural analog of the anticonvulsant phenytoin and the immunomodulator nilutamide . The replacement of a planar phenyl ring (common in phenytoin) with a lipophilic, non-planar cyclohexyl moiety alters the physicochemical profile, specifically increasing the sp³ character and modifying the hydrophobic interaction potential within the neuronal voltage-gated sodium channel binding pockets.
This guide provides a comprehensive technical analysis of the molecule, including its physicochemical specifications, a validated synthetic protocol via the Bucherer-Bergs reaction, and its analytical characterization profile.
Physicochemical Specifications
The following data represents the theoretical and calculated properties of the neat substance.
| Property | Specification | Notes |
| IUPAC Name | 5-cyclohexyl-5-methylimidazolidine-2,4-dione | |
| Common Name | 5-Cyclohexyl-5-methylhydantoin | |
| CAS Registry Number | 6326-77-8 | Note: Database references vary; verification via structural analysis recommended. |
| Molecular Formula | C₁₀H₁₆N₂O₂ | |
| Molecular Weight | 196.25 g/mol | Calculated using IUPAC atomic weights. |
| Exact Mass | 196.1212 Da | Monoisotopic mass for HRMS validation. |
| LogP (Predicted) | ~1.5 - 2.1 | Moderate lipophilicity; favorable for BBB penetration. |
| H-Bond Donors | 2 | N1-H and N3-H (imide/amide protons). |
| H-Bond Acceptors | 2 | Carbonyl oxygens at C2 and C4. |
| Physical State | Crystalline Solid | Typically white to off-white powder.[7] |
Synthetic Architecture: The Bucherer-Bergs Protocol[8]
The most robust route for synthesizing 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction . This multicomponent reaction (MCR) is preferred over the Read reaction (urea condensation) for ketones because it thermodynamically favors the formation of the hydantoin ring from the intermediate cyanohydrin.
Reaction Logic
The synthesis involves the condensation of cyclohexyl methyl ketone with potassium cyanide (source of CN⁻) and ammonium carbonate (source of NH₃ and CO₂).
-
Cyanohydrin Formation: Nucleophilic attack of cyanide on the ketone.
-
Aminonitrile Formation: Substitution of the hydroxyl group by ammonia.
-
Carbamate Formation: Reaction of the amine with CO₂ (from carbonate).
-
Cyclization: Intramolecular ring closure to form the hydantoin core.
Experimental Protocol
-
Safety Warning: This protocol involves Potassium Cyanide (KCN). It must be performed in a high-efficiency fume hood. A cyanide antidote kit must be available. All waste must be treated with bleach (sodium hypochlorite) to quench cyanide residues before disposal.
Reagents:
-
Cyclohexyl methyl ketone (1.0 eq)
-
Potassium Cyanide (KCN) (1.2 eq)
-
Ammonium Carbonate ((NH₄)₂CO₃) (3.0 eq)
-
Solvent: Ethanol/Water (1:1 v/v)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ammonium carbonate (3.0 eq) in water.
-
Addition: Add cyclohexyl methyl ketone (1.0 eq) dissolved in ethanol to the aqueous solution.
-
Cyanide Addition: Carefully add KCN (1.2 eq) to the mixture. Caution: Ensure the solution remains basic to prevent HCN gas evolution.
-
Reflux: Heat the reaction mixture to 60–70°C (gentle reflux) for 12–24 hours. The solution typically turns from clear to slightly turbid as the hydantoin forms.
-
Termination: Cool the mixture to room temperature.
-
Concentration: Evaporate the ethanol under reduced pressure (Rotavap).
-
Precipitation: Acidify the remaining aqueous residue carefully with concentrated HCl to pH ~2. The hydantoin product will precipitate as a white solid. Perform this step in a hood to manage any residual cyanide/HCN.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water to yield pure 5-cyclohexyl-5-methylhydantoin.
Synthetic Workflow Diagram
Figure 1: Mechanistic flow of the Bucherer-Bergs synthesis for 5,5-disubstituted hydantoins.
Analytical Characterization (Self-Validating)
To confirm the identity of the synthesized compound, the following spectroscopic signals are diagnostic. Absence of these specific signals indicates a failed synthesis.
Proton NMR (¹H-NMR)
Solvent: DMSO-d₆
-
δ 10.5 ppm (s, 1H): Broad singlet corresponding to the N3-H (imide) proton. This is the most acidic proton.
-
δ 8.2 ppm (s, 1H): Broad singlet for the N1-H (amide) proton.
-
δ 1.6 - 1.8 ppm (m, 5H): Multiplet corresponding to the cyclohexyl ring protons (equatorial/axial mix).
-
δ 1.35 ppm (s, 3H): Sharp singlet corresponding to the C5-Methyl group. Crucial diagnostic peak: If this is a doublet, the C5 quaternary center did not form.
-
δ 0.9 - 1.3 ppm (m, 6H): Remaining cyclohexyl protons.
Mass Spectrometry (ESI-MS)
-
Positive Mode (M+H): Expect a peak at m/z 197.13 .
-
Negative Mode (M-H): Expect a peak at m/z 195.11 (Deprotonation of the N3 imide).
Infrared Spectroscopy (FT-IR)
-
1770 cm⁻¹: C=O stretch (C2 position, weak/sharp).
-
1720 cm⁻¹: C=O stretch (C4 position, strong/broad).
-
3200-3400 cm⁻¹: N-H stretching vibrations.
Pharmacological Context & SAR
The 5-cyclohexyl-5-methylimidazolidine-2,4-dione scaffold represents a classic example of a Bioisosteric Scaffold Hop from the barbiturate and phenytoin classes.
Structure-Activity Relationship (SAR)
-
Lipophilicity (LogP): The cyclohexyl group significantly increases lipophilicity compared to a methyl or ethyl group. This facilitates passive diffusion across the Blood-Brain Barrier (BBB), a critical requirement for CNS-active anticonvulsants.
-
Steric Bulk: The C5 substitution pattern is critical for locking the pharmacophore in the active conformation. The "spiro-like" bulk of the cyclohexyl group at C5 mimics the steric demand of one of the phenyl rings in phenytoin but introduces non-aromatic hydrophobic interactions.
-
Electronic Effects: Unlike the phenyl ring in phenytoin, the cyclohexyl ring is electron-rich but not pi-delocalized. This alters the pKa of the N3 proton, potentially affecting the ionization state at physiological pH (7.4).
Pharmacophore Interaction Diagram
Figure 2: Structure-Activity Relationship (SAR) mapping of the molecule to the sodium channel binding site.
References
-
Bucherer, H. T., & Steiner, W. (1934).[8] Über die Synthese von Hydantoinen (Synthesis of Hydantoins). Journal für Praktische Chemie, 140(2), 291–316.
-
Ware, E. (1950).[9][8] The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.[9][8] [Link]
-
PubChem Database. 5-Cyclohexyl-5-methylhydantoin (Compound Summary). National Center for Biotechnology Information. [Link]
- Mehta, P., et al. (1981). Structure-activity relationships of hydantoins as anticonvulsants. Journal of Medicinal Chemistry, 24(4), 465-468. (Contextual reference for 5,5-disubstituted hydantoin SAR).
Sources
- 1. CAS:77-71-4, 5,5-二甲基海因-毕得医药 [bidepharm.com]
- 2. 5-Cyclohexyl-5-methylimidazolidine-2,4-dione | C10H16N2O2 | CID 22785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.molbase.com [m.molbase.com]
- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 5. 5-甲基乙内酰脲 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 5-cyclopentyl-5-ethylimidazolidine-2,4-dione6969-84-2,Purity98%_Alfa Chemistry111 [molbase.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Bucherer-Bergs Reaction [drugfuture.com]
- 9. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]
